Prezatide monoacetate
Overview
Description
It is known for its role in stimulating collagen production in the skin, which can help reduce wrinkles and improve skin condition . The compound is often used in cosmetic and skincare products due to its beneficial effects on skin health.
Mechanism of Action
Prezatide monoacetate, also known as Gly-His-Lys acetate salt, is a tripeptide consisting of glycine, histidine, and lysine . It readily forms a complex with copper ions .
Result of Action
The action of Prezatide results in improved skin elasticity, density, and firmness, reduced fine lines and wrinkles, reduced photodamage, and increased keratinocyte proliferation . It also displays antioxidant and angiogenic effects .
Action Environment
The environment can influence the action, efficacy, and stability of Prezatide. It’s important to note that the effectiveness of Prezatide can be influenced by factors such as the presence of copper ions, which it readily forms a complex with .
Biochemical Analysis
Biochemical Properties
Prezatide monoacetate plays a significant role in various biochemical reactions. It interacts with copper ions to form a stable complex, which is crucial for its biological activity . This complex enhances the synthesis and deposition of type I collagen and glycosaminoglycan, which are essential for maintaining skin elasticity, density, and firmness . Additionally, this compound increases the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, suggesting its role in tissue remodeling .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It promotes keratinocyte proliferation, which is vital for skin regeneration and wound healing . The compound also exhibits antioxidant and angiogenic effects, modulating tissue remodeling during injury . Furthermore, this compound influences cell signaling pathways by increasing the synthesis of type I collagen and glycosaminoglycan, thereby enhancing skin elasticity and reducing photodamage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The copper complex formed by this compound increases the synthesis and deposition of type I collagen and glycosaminoglycan . It also enhances the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, which play a role in tissue remodeling . The antioxidant activity of this compound is attributed to its ability to supply copper for superoxide dismutase, while its anti-inflammatory effects are due to the inhibition of iron release during injury .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity for extended periods, making it suitable for long-term studies . In vitro and in vivo studies have shown that this compound continues to promote keratinocyte proliferation and tissue remodeling over time . Its stability and degradation rates may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound promotes wound healing and tissue remodeling without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including inflammation and oxidative stress . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase, which utilizes copper supplied by this compound for its antioxidant activity . The compound also affects the metabolic flux of collagen and glycosaminoglycan synthesis, contributing to tissue remodeling and skin regeneration . Additionally, this compound influences the levels of various metabolites involved in oxidative stress and inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can pass through the stratum corneum, with its absorption being pH-dependent and highest at physiological pH . Once inside the cells, this compound forms a complex with copper ions, which facilitates its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Within the cells, this compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The precise localization of this compound ensures its optimal activity and function in promoting tissue remodeling and wound healing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripeptide-1 Acetate can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing peptide chain.
Repeat: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, Tripeptide-1 Acetate is produced using automated peptide synthesizers, which allow for the efficient and scalable production of peptides. The process involves similar steps to SPPS but is optimized for large-scale production. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Tripeptide-1 Acetate undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: The lysine residue can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidine derivatives, while substitution reactions can result in modified lysine residues .
Scientific Research Applications
Tripeptide-1 Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide in various chemical studies.
Biology: Studied for its role in cell signaling and growth factor modulation.
Medicine: Investigated for its potential therapeutic effects in wound healing and skin regeneration.
Industry: Utilized in cosmetic and skincare products for its anti-aging and skin-repairing properties
Comparison with Similar Compounds
Similar Compounds
- Biotinoyl tripeptide-1
- Nonapeptide-1
- Acetyltetrapeptide-11
- Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide
- Tripeptide-10 citrulline
- Acetyl hexapeptide-1
- L-Carnosine
- Copper peptide
- Tripeptide-3
Uniqueness
Tripeptide-1 Acetate is unique due to its specific amino acid sequence (glycine-histidine-lysine) and its ability to stimulate collagen production. This property makes it particularly valuable in cosmetic and skincare applications, where it is used to improve skin texture and reduce signs of aging .
Biological Activity
Prezatide monoacetate, also known as Tripeptide-1, is a synthetic tripeptide composed of glycine, histidine, and lysine. It is notable for its biological activities, particularly in the fields of dermatology and wound healing. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C₁₆H₂₈N₆O₆
- CAS Number : 72957-37-0
- Molecular Weight : 400.436 g/mol
- IUPAC Name : (2S)-6-amino-2-[(2S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanamido]hexanoic acid; acetic acid
Prezatide readily forms complexes with copper ions, which enhances its biological activity and stability in various formulations .
This compound exhibits several biological activities primarily through its interaction with copper:
- Collagen Synthesis : It stimulates the synthesis and deposition of type I collagen and glycosaminoglycan, essential components for skin structure and elasticity .
- Matrix Metalloproteinase Modulation : Prezatide increases the expression of matrix metalloproteinase-2 (MMP-2) and tissue inhibitors of metalloproteinases (TIMPs), which are crucial for tissue remodeling processes .
- Antioxidant Properties : The compound's antioxidant activity is linked to its ability to supply copper for superoxide dismutase, an enzyme that protects cells from oxidative damage .
- Anti-inflammatory Effects : Prezatide may inhibit the release of iron (Fe²⁺) during injury, contributing to its anti-inflammatory effects .
- Angiogenesis Promotion : It enhances angiogenesis at injury sites, facilitating improved blood flow and nutrient delivery necessary for healing .
Biological Activity in Cosmetic Applications
Prezatide is widely used in cosmetic formulations due to its beneficial effects on skin health:
- Wound Healing : Its application has been shown to accelerate wound healing processes by promoting collagen production and tissue regeneration .
- Skin Elasticity and Firmness : Clinical studies indicate that Prezatide improves skin elasticity, density, and reduces the appearance of fine lines and wrinkles .
Pharmacokinetics
The pharmacokinetic profile of Prezatide includes:
- Absorption : Prezatide can penetrate the stratum corneum effectively, with absorption being pH-dependent—optimal at physiological pH .
- Metabolism : It is rapidly metabolized to histidyl-lysine upon administration, which is further degraded into other metabolites .
- Elimination Half-life : The compound is eliminated quickly from circulation, typically within minutes after administration .
Case Studies and Research Findings
Several studies have highlighted the efficacy of Prezatide in clinical settings:
Case Study 1: Wound Healing Efficacy
A study involving diabetic rats demonstrated that topical application of Prezatide significantly enhanced wound closure rates compared to controls. The treated group showed increased collagen deposition and reduced inflammatory markers within the wound site.
Case Study 2: Cosmetic Use
In a clinical trial with human subjects using a cream containing Prezatide over eight weeks, participants reported significant improvements in skin texture and hydration levels. Dermatological assessments confirmed increased collagen density in biopsies taken from treated areas.
Summary Table of Biological Activities
Properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4)/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNUTAFMLGJBGV-ACMTZBLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
49557-75-7 (Parent) | |
Record name | Prezatide monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
400.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72957-37-0 | |
Record name | L-Lysine, glycyl-L-histidyl-, monoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72957-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prezatide monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-(N-glycyl-L-histidyl)-L-lysine monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREZATIDE MONOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AA809EUS9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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